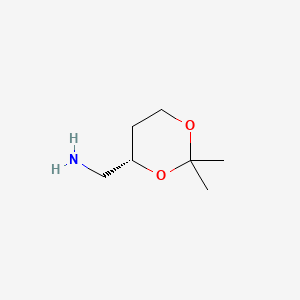

(S)-2,2-Dimethyl-4-aminomethyl-1,3-dioxane

Description

Significance of Heterocyclic Scaffolds in Asymmetric Transformations

Heterocyclic compounds, cyclic structures containing at least two different elements in the ring, are of fundamental importance in organic and medicinal chemistry. A vast number of biologically active molecules, including a majority of pharmaceuticals, contain heterocyclic motifs. chemicalbook.comrsc.org These scaffolds are not merely passive frameworks but often play a crucial role in determining the molecule's three-dimensional shape, polarity, and ability to interact with biological targets like enzymes and receptors. chemicalbook.com

In the field of asymmetric synthesis—the synthesis of a specific stereoisomer of a chiral molecule—heterocyclic scaffolds are indispensable. The development of new synthetic methods that provide rapid and efficient access to diverse, functionalized heterocyclic compounds is a primary driver of innovation in drug discovery. nih.govnih.gov These methods expand the accessible chemical space, allowing chemists to design and create novel molecules with tailored properties. nih.gov By incorporating heteroatoms and specific functional groups, these scaffolds can direct the stereochemical outcome of chemical reactions, a process vital for producing enantiomerically pure drugs where often only one enantiomer provides the therapeutic benefit while the other may be inactive or even harmful.

The Role of Chiral 1,3-Dioxanes as Privileged Structures in Stereoselective Chemistry

Among the vast array of heterocyclic systems, the 1,3-dioxane (B1201747) ring holds a special place in stereoselective chemistry. A 1,3-dioxane is a six-membered heterocycle containing two oxygen atoms at positions 1 and 3. When derived from chiral precursors, these structures become powerful tools for controlling stereochemistry. The 1,3-dioxane ring typically adopts a rigid chair conformation, which locks the substituents in well-defined axial or equatorial positions. This conformational rigidity is key to its function, as it allows for highly predictable and selective chemical transformations on the ring or on adjacent functional groups.

Chiral 1,3-dioxanes can be considered "privileged structures" in asymmetric synthesis. This term refers to molecular frameworks that are capable of providing useful ligands for a variety of different metal-catalyzed reactions and can bind to multiple biological targets. Their utility stems from their synthetic accessibility, often prepared from readily available chiral 1,3-diols, and the stereochemical control they offer. For instance, the well-known 2,2-dimethyl-1,3-dioxane-4,6-dione, or Meldrum's acid, is a highly versatile intermediate in organic synthesis used to construct a wide variety of complex molecules. nih.gov The predictable conformation of the chiral dioxane scaffold allows chemists to design reactions that proceed with high diastereoselectivity, making them invaluable building blocks for the synthesis of natural products and pharmaceuticals.

Overview of (S)-2,2-Dimethyl-4-aminomethyl-1,3-dioxane as a Key Chiral Synthon and Ligand Precursor

This compound is a specific chiral molecule that embodies the principles of stereochemical control discussed above. This compound is a chiral building block, or synthon, whose value lies in its unique combination of structural features. It contains a single, defined stereocenter at the C4 position of the dioxane ring, which is derived from its precursor, the enantiomerically pure (S)-3-amino-1,2-propanediol. nih.gov The 1,2-diol of this precursor is protected as a 2,2-dimethyl acetal (B89532) (an acetonide), forming the stable 1,3-dioxane ring.

The key features of this compound are:

A Rigid Chiral Scaffold: The 1,3-dioxane ring provides a conformationally restricted framework, which is essential for transferring chiral information during a chemical reaction.

A Primary Amino Group: The aminomethyl group (-CH₂NH₂) at the chiral center is a versatile functional handle. This primary amine can be readily modified to form a wide range of derivatives, such as amides, imines, and sulfonamides.

This combination makes the compound a particularly valuable precursor for the synthesis of chiral ligands used in asymmetric catalysis. The primary amine serves as a coordination site for metal ions, and by functionalizing it, bidentate or tridentate ligands can be created. oup.com Such ligands are critical for the development of catalysts that can produce enantiomerically pure products in a variety of important chemical transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions. While specific, detailed research findings on the direct application of this exact molecule are not widespread, its structural components point to its significant potential as a versatile tool for chemists engaged in stereoselective synthesis.

Data Tables of Precursor and Analogous Compounds

Since detailed experimental data for this compound is not broadly published, the properties of its direct precursor and a closely related analog are provided for context.

Table 1: Properties of Precursor Compound: 3-Amino-1,2-propanediol This compound is the chiral starting material used to synthesize the title dioxane derivative.

| Property | Value | Reference |

| Synonyms | 1-Aminoglycerol, Isoserinol | nih.gov |

| Molecular Formula | C₃H₉NO₂ | nih.gov |

| Molecular Weight | 91.11 g/mol | nih.gov |

| Appearance | Liquid | sigmaaldrich.com |

| Boiling Point | 264-265 °C | sigmaaldrich.com |

| Density | 1.175 g/mL at 25 °C | sigmaaldrich.com |

| CAS Number | 616-30-8 (racemic) | nih.govsigmaaldrich.com |

Table 2: Properties of Analogous Compound: 2,2-Dimethyl-1,3-dioxolane-4-methanamine This compound is the five-membered ring (dioxolane) analog of the title compound, illustrating the properties of a similar chiral aminomethyl acetonide.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₃NO₂ | |

| Molecular Weight | 131.17 g/mol | |

| Appearance | Liquid | |

| Boiling Point | 147-148 °C / 14 mmHg | |

| Density | 1.012 g/mL at 25 °C | |

| CAS Number | 22195-47-7 (racemic) |

Properties

IUPAC Name |

[(4S)-2,2-dimethyl-1,3-dioxan-4-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-7(2)9-4-3-6(5-8)10-7/h6H,3-5,8H2,1-2H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVACWTVDJZDLLF-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCCC(O1)CN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OCC[C@H](O1)CN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601262312 | |

| Record name | (4S)-2,2-Dimethyl-1,3-dioxane-4-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601262312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191354-52-6 | |

| Record name | (4S)-2,2-Dimethyl-1,3-dioxane-4-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=191354-52-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4S)-2,2-Dimethyl-1,3-dioxane-4-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601262312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereochemical Investigations and Conformational Analysis of S 2,2 Dimethyl 4 Aminomethyl 1,3 Dioxane

Absolute Configuration Determination and Stereochemical Purity Assessment

Ensuring the stereochemical integrity of a chiral compound like (S)-2,2-Dimethyl-4-aminomethyl-1,3-dioxane is a critical step in its synthesis and application. This involves confirming the absolute 'S' configuration at the C4 stereocenter and quantifying its enantiomeric purity. A combination of chromatographic and spectroscopic methods is typically employed for this purpose.

Chiral Chromatography (e.g., HPLC) for Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP) is a powerful and widely used technique for separating enantiomers and determining the enantiomeric excess (e.e.) of chiral compounds, including primary amines. mdpi.comheraldopenaccess.uschromatographyonline.com The principle lies in the differential interaction between the two enantiomers of the analyte and the chiral environment of the stationary phase, leading to different retention times. sigmaaldrich.com

For a primary amine such as this compound, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective. mdpi.com The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP through a combination of interactions like hydrogen bonding, dipole-dipole interactions, and steric hindrance. The enantiomer that forms a more stable complex will be retained longer on the column. By integrating the peak areas of the two enantiomers in the resulting chromatogram, the enantiomeric excess can be accurately calculated using the formula: e.e. (%) = [([S] - [R]) / ([S] + [R])] x 100.

| Parameter | Typical Condition |

|---|---|

| Chiral Stationary Phase (CSP) | Cellulose tris(3,5-dimethylphenylcarbamate) |

| Mobile Phase | Hexane/Ethanol with additive (e.g., Diethylamine) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV (e.g., 210 nm) or Mass Spectrometry (MS) |

| Expected Result | Baseline separation of (S) and (R) enantiomers |

Spectroscopic Methods for Diastereomeric Ratio Analysis

An alternative or complementary method to chiral HPLC for determining enantiomeric purity is the use of Nuclear Magnetic Resonance (NMR) spectroscopy. acs.org Since enantiomers are indistinguishable in an achiral solvent by NMR (they have identical spectra), the sample is first derivatized with a chiral derivatizing agent (CDA) to convert the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and, crucially, distinct NMR spectra. researchgate.net

For this compound, a common CDA would be an enantiomerically pure chiral acid, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), which reacts with the primary amine to form diastereomeric amides. In the ¹H or ¹⁹F NMR spectrum of the resulting mixture, protons or fluorine atoms near the newly formed stereocenter will exhibit different chemical shifts for each diastereomer. acs.org The ratio of the integrals of these distinct signals directly corresponds to the ratio of the original enantiomers, allowing for the calculation of the enantiomeric excess. rsc.org This method is highly reliable, as the diastereomeric ratio is an accurate reflection of the parent diol's enantiopurity. acs.org

| Technique | Chiral Derivatizing Agent (CDA) | Observed Nucleus | Principle of Quantification |

|---|---|---|---|

| ¹H NMR | (R)-Mosher's acid chloride | ¹H | Integration of diastereotopic proton signals |

| ¹⁹F NMR | (R)-Mosher's acid chloride | ¹⁹F | Integration of distinct -CF₃ signals for each diastereomer |

| ¹H NMR | (S)-BINOL / 2-Formylphenylboronic acid | ¹H | Integration of imine proton signals in diastereomeric iminoboronate esters |

Conformational Preferences and Dynamics of the 1,3-Dioxane (B1201747) Ring

The biological activity and chemical reactivity of cyclic molecules are often dictated by their three-dimensional shape or conformation. The 1,3-dioxane ring, a heterocyclic analog of cyclohexane (B81311), has been a subject of intense conformational study. thieme-connect.deacs.org

Ring Conformation and Stereoisomerism

Like cyclohexane, the 1,3-dioxane ring preferentially adopts a chair conformation to minimize angular and torsional strain. thieme-connect.de In this compound, the presence of substituents significantly influences the ring's conformational landscape. The gem-dimethyl group at the C2 position acts as a conformational lock. Due to severe 1,3-diaxial interactions that would arise if a methyl group were in the axial position, the ring is strongly biased to a chair conformation where both C2-methyl groups are in equatorial and axial positions, effectively preventing ring inversion. This is known as an anancomeric structure. researchgate.netresearchgate.net

With the ring conformation locked, the substituent at the C4 position, the aminomethyl group, will have a fixed orientation. To minimize steric hindrance with the rest of the ring, particularly the axial lone pairs of the oxygen atoms and any axial substituents, the bulky aminomethyl group will overwhelmingly favor the equatorial position. Thus, the most stable conformation of this compound is a rigid chair with the C4-aminomethyl group in an equatorial orientation.

Dynamic Nuclear Magnetic Resonance (NMR) Studies of Conformational Equilibria

Dynamic NMR (DNMR) spectroscopy is a key technique for studying the energetics of conformational processes, such as ring inversion in cyclic systems. By monitoring the NMR spectrum of a compound at different temperatures, one can observe the coalescence of signals as the rate of conformational exchange increases. From this data, the activation energy barrier (ΔG‡) for the process can be calculated.

For a conformationally mobile 1,3-dioxane, separate signals for axial and equatorial protons would be observed at low temperatures (slow exchange regime). As the temperature is raised, the rate of chair-chair interconversion increases, and these signals broaden, coalesce into a single broad peak, and finally sharpen to an averaged signal at high temperatures (fast exchange regime).

However, due to the anancomeric locking effect of the C2-gem-dimethyl group in this compound, a dynamic equilibrium involving ring inversion is not expected to be readily observable. The energy barrier for inversion would be prohibitively high. Instead, advanced 2D NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to confirm the fixed conformation. mdpi.comarxiv.org A NOESY experiment detects through-space interactions between protons that are close to each other (typically < 5 Å). For the proposed stable conformation, NOESY cross-peaks would be expected between the axial proton at C4 and other axial protons at C6, confirming their 1,3-diaxial relationship and thus validating the rigid chair conformation. mdpi.com

Influence of Stereochemistry on Reactivity and Selectivity in Organic Reactions

The primary utility of enantiomerically pure compounds like this compound is as chiral building blocks or chiral auxiliaries in asymmetric synthesis. wikipedia.orgsigmaaldrich.com A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct a chemical reaction to selectively produce one stereoisomer of the product. fiveable.meslideshare.net The auxiliary is then removed and can often be recycled.

In the case of this compound, the chiral center at C4, with its fixed 'S' configuration and locked equatorial aminomethyl group, provides a well-defined stereochemical environment. When this molecule is covalently attached to a substrate (for example, through its primary amine group to form an amide or an imine), its rigid, chiral scaffold can effectively shield one face of the reactive center on the substrate.

This steric blocking forces an incoming reagent to attack from the less hindered face, resulting in the preferential formation of one diastereomer of the product. This control over the stereochemical outcome is known as diastereoselectivity. The newly created stereocenter(s) in the product will have a configuration dictated by the 'S' configuration of the auxiliary. After the reaction, the chiral auxiliary can be cleaved from the product, yielding an enantiomerically enriched molecule. The efficiency of this stereochemical transfer is often very high, leading to products with high diastereomeric or enantiomeric excess. This makes such chiral building blocks invaluable in the synthesis of complex molecules like pharmaceuticals and natural products, where specific stereoisomers are required for biological activity. fiveable.menih.gov

| Reaction Type | Role of this compound | Mechanism of Stereocontrol | Outcome |

|---|---|---|---|

| Asymmetric Alkylation | Forms a chiral imine with a ketone/aldehyde | The bulky dioxane scaffold blocks one face of the enolate intermediate | High diastereoselectivity in the alkylated product |

| Asymmetric Aldol (B89426) Reaction | Forms a chiral amide with a carboxylic acid | Directs the approach of an aldehyde to a specific face of the corresponding enolate | Formation of a specific diastereomer of the β-hydroxy carbonyl product |

| Asymmetric Diels-Alder | Incorporated into a chiral dienophile | Shields one face of the dienophile, favoring cycloaddition from the opposite face | High diastereoselectivity in the resulting cyclohexene product |

Applications of S 2,2 Dimethyl 4 Aminomethyl 1,3 Dioxane in Asymmetric Synthesis

Utilization as a Chiral Building Block (Synthon)

As a chiral building block, or synthon, (S)-2,2-Dimethyl-4-aminomethyl-1,3-dioxane provides a pre-existing stereocenter that can be incorporated into a larger target molecule. This approach is fundamental in "chiral pool" synthesis, where readily available enantiopure compounds are used as starting materials. nih.gov

The structure of this compound contains a protected 1,2-amino alcohol moiety. The acetonide group (2,2-dimethyl-1,3-dioxane) serves as a protecting group for the diol precursor. Hydrolysis of this acetonide would yield a chiral aminodiol. Furthermore, the primary amine group can be functionalized and elaborated to synthesize more complex chiral amino alcohols and diamines, which are valuable structures in medicinal chemistry and as ligands for asymmetric catalysis. chimia.chnih.govsigmaaldrich.com

The functional groups of this compound make it a versatile precursor for the synthesis of chiral heterocycles. The primary amine can participate in cyclization reactions, such as condensations with dicarbonyl compounds to form pyrrolidines or piperidines, or in multi-component reactions to build more complex heterocyclic systems. The protected diol functionality, upon deprotection, offers additional handles for cyclization strategies.

Chiral diamines and amino alcohols are privileged structures for the development of ligands used in metal-catalyzed asymmetric reactions. sigmaaldrich.combuchler-gmbh.com Derivatives of this compound are excellent candidates for such ligands.

For example, the primary amine can be converted into a secondary or tertiary amine, or into an imine or amide. These modified structures can then act as bidentate or tridentate ligands, chelating to a metal center like copper or cobalt. The chirality of the ligand framework directs the stereochemical outcome of reactions such as reductions, alkylations, or cycloadditions catalyzed by the metal complex. researchgate.netnih.gov

While specific studies detailing ligands derived from this compound were not identified, related chiral diamines with dioxolane backbones have been successfully used in cobalt-catalyzed enantioselective hydrogenation. researchgate.net Copper-catalyzed reactions, in particular, frequently employ chiral diamine ligands for transformations like the Henry reaction or cross-coupling processes. nih.govnih.govrsc.org

Table 2: Potential Metal-Catalyzed Reactions Using Ligands Derived from this compound This table presents potential applications based on the performance of structurally similar chiral ligands, as specific data for the title compound was not found.

| Metal Catalyst | Reaction Type | Potential Ligand Derivative | Expected Outcome |

|---|---|---|---|

| Copper (Cu) | Asymmetric Henry Reaction | N,N'-Bis(salicylidene) derivative | High enantioselectivity |

| Cobalt (Co) | Asymmetric Hydrogenation | N-Alkyl or N-Aryl derivative | Enantioselective reduction of ketones |

| Copper (Cu) | Asymmetric C-N Cross-Coupling | Simple N,N-dimethyl derivative | Formation of chiral amines |

Contribution to Enantioselective Catalysis

While the structural features of this compound—a stereogenic center and a primary amine group—suggest potential for use in enantioselective catalysis, specific research detailing its direct application is limited. The following sections outline the potential roles it could play based on the reactivity of analogous chiral amines.

The primary amine in this compound serves as a versatile chemical handle for the synthesis of more complex chiral ligands. Typically, chiral amines are converted into Schiff bases, phosphines, or other multidentate ligands that can coordinate with transition metals like rhodium, iridium, palladium, or copper. These metal-ligand complexes can then catalyze asymmetric reactions with high enantioselectivity.

Common transformations to convert a primary amine into a chiral ligand include:

Schiff Base Formation: Condensation with chiral or achiral aldehydes or ketones can yield chiral imine ligands. These are particularly common in the formation of salen-type ligands, which are effective in a variety of asymmetric reactions.

Phosphine (B1218219) Ligand Synthesis: The amine can be a starting point for multi-step syntheses to produce chiral phosphine ligands, which are among the most effective ligand classes for asymmetric hydrogenation.

Despite this potential, dedicated studies detailing the synthesis of such ligands from this compound and their subsequent performance in metal-catalyzed hydrogenation or reductive coupling are not readily found in the reviewed literature. Research in this area has often focused on other chiral backbones, such as those derived from tartaric acid or binaphthyl scaffolds. For instance, a study on chiral diamines with a related C2-symmetric 1,3-dioxolane backbone showed that cobalt complexes of these ligands could catalyze the reduction of acetophenone, albeit with modest enantiomeric excess (up to 24%) researchgate.net. This highlights that while dioxacyclic structures are used in ligand design, the specific catalytic performance of derivatives of this compound remains an underexplored area.

Organocatalysis, which uses small organic molecules to catalyze reactions, represents another avenue for the application of chiral amines. Primary amines can act as catalysts, often through the formation of enamine or iminium ion intermediates with carbonyl substrates. This activation mode is central to many classic organocatalytic transformations, including Michael additions, aldol (B89426) reactions, and Mannich reactions.

The this compound molecule possesses the necessary functional group to participate in such catalytic cycles. The chiral environment established by the dioxane scaffold could, in principle, influence the stereochemical outcome of the reaction, leading to the formation of one enantiomer of the product in excess.

However, similar to its role as a ligand precursor, the direct application of this compound as an organocatalyst is not well-documented in scientific reports. The field of primary amine organocatalysis is well-developed, but research has predominantly focused on catalysts derived from proline, cinchona alkaloids, or chiral diamines. While conceptually plausible, the efficacy of this compound as an organocatalyst for key enantioselective reactions has not been demonstrated in published research findings. Therefore, its potential in this domain remains theoretical and awaits experimental validation.

Chemical Reactivity and Derivatization Strategies for S 2,2 Dimethyl 4 Aminomethyl 1,3 Dioxane

Reactions Involving the Primary Amine Functionality

The primary amine group (-NH₂) is a potent nucleophile and a convenient handle for a multitude of chemical modifications. mnstate.edu Its reactions are fundamental to constructing larger, more complex chiral molecules.

The primary amine of (S)-2,2-Dimethyl-4-aminomethyl-1,3-dioxane readily reacts with acylating and sulfonylating agents to form stable amide and sulfonamide linkages, respectively. These reactions are typically high-yielding and proceed under mild conditions.

Acylation: Reaction with acyl chlorides or acid anhydrides in the presence of a base (like triethylamine (B128534) or pyridine, or even excess amine) leads to the formation of N-acylated derivatives. mnstate.educhemguide.co.uk The reaction involves a nucleophilic addition-elimination mechanism at the carbonyl carbon of the acyl chloride. chemguide.co.uk For example, reacting the parent amine with ethanoyl chloride would yield N-((S)-2,2-dimethyl-1,3-dioxan-4-ylmethyl)acetamide. chemguide.co.uk These amide formation reactions are valuable for installing various functional groups and for protecting the amine.

Sulfonylation: Similarly, the amine reacts with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride or benzenesulfonyl chloride) to produce sulfonamides. nih.govlibretexts.org This reaction is also typically performed in the presence of a base to neutralize the HCl byproduct. mnstate.edu The resulting sulfonamides are important in medicinal chemistry and can be used to differentiate between primary and secondary amines through the Hinsberg test. libretexts.org

The table below summarizes typical acylation and sulfonylation reactions.

Table 1: Representative Acylation and Sulfonylation Reactions| Reagent Type | Example Reagent | Product Type | General Product Structure |

|---|---|---|---|

| Acyl Chloride | Acetyl chloride | Amide | R-C(O)NH-CH₂-Dioxane |

| Acid Anhydride | Acetic anhydride | Amide | R-C(O)NH-CH₂-Dioxane |

| Sulfonyl Chloride | p-Toluenesulfonyl chloride | Sulfonamide | R-S(O)₂NH-CH₂-Dioxane |

Introducing alkyl substituents on the nitrogen atom is a key strategy for synthesizing chiral diamines, which are valuable as ligands in asymmetric catalysis and as building blocks for pharmaceuticals. researchgate.netscielo.brnih.gov

Direct Alkylation: While direct alkylation with alkyl halides is possible, it is often difficult to control and can lead to overalkylation, producing mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts. mnstate.edu Using a large excess of the starting amine can favor monosubstitution. mnstate.edu

Reductive Amination: A more controlled and widely used method for N-alkylation is reductive amination. harvard.eduorganic-chemistry.org This one-pot procedure involves the reaction of the primary amine with a ketone or an aldehyde to form an intermediate imine (or Schiff base), which is then reduced in situ to the corresponding secondary or tertiary amine. harvard.edunbu.ac.in Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), with the latter being particularly mild and selective. harvard.eduorganic-chemistry.org This method avoids the issue of overalkylation often seen with direct alkylation. harvard.edu

The synthesis of chiral diamines from this compound via reductive amination allows for the creation of a diverse library of ligands. scielo.br For instance, reaction with 2-picolylaldehyde followed by reduction would yield a chiral N,N'-diamine with potential applications in coordination chemistry. scielo.br

The table below illustrates the synthesis of chiral secondary amines via reductive amination.

Table 2: Examples of Chiral Diamine Synthesis via Reductive Amination| Carbonyl Compound | Reducing Agent | Product |

|---|---|---|

| Acetone (B3395972) | NaBH(OAc)₃ | N-isopropyl-(S)-2,2-dimethyl-1,3-dioxan-4-ylmethanamine |

| Benzaldehyde | NaBH₃CN | N-benzyl-(S)-2,2-dimethyl-1,3-dioxan-4-ylmethanamine |

| Cyclohexanone | α-picoline-borane | N-cyclohexyl-(S)-2,2-dimethyl-1,3-dioxan-4-ylmethanamine |

The condensation of the primary amine of this compound with aldehydes or ketones under neutral or slightly acidic conditions yields Schiff bases, also known as imines (compounds containing a C=N double bond). libretexts.orgijacskros.comdergipark.org.tr This reaction proceeds through the initial formation of an unstable carbinolamine intermediate, which then dehydrates to form the imine. ijacskros.com

These imines are often not isolated but are used as key synthetic intermediates. dergipark.org.tr As discussed previously, they are central to reductive amination reactions where they are immediately reduced upon formation. harvard.edu They can also participate in other transformations, such as nucleophilic additions to the imine carbon or cycloaddition reactions, making them versatile intermediates in the synthesis of more complex nitrogen-containing heterocyclic structures. nih.gov The stability and reactivity of the formed imine can be influenced by the nature of the carbonyl compound and the reaction conditions, such as solvent polarity and temperature. nih.gov

Transformations of the 1,3-Dioxane (B1201747) Ring System

The 1,3-dioxane ring is an acetal (B89532), which serves as a protecting group for a 1,3-diol. The reactivity of this ring system is centered on its cleavage to unmask the diol functionality.

The 1,3-dioxane ring can be selectively opened under various conditions to reveal the underlying chiral 1,2,4-triol backbone. This transformation is crucial for elaborating the portion of the molecule derived from the original glycerol (B35011) or serine precursor. Ring-opening reactions of cyclic acetals are a powerful tool in synthetic chemistry. researchgate.net

These reactions are typically promoted by acid catalysis. beilstein-journals.org The cleavage can be achieved under reductive, oxidative, or hydrolytic conditions. For example, reductive cleavage using reagents like diisobutylaluminium hydride (DIBALH) or lithium aluminum hydride in combination with a Lewis acid (e.g., AlCl₃) can open the ring to generate a mono-protected diol. researchgate.net The regioselectivity of the ring opening—that is, which C-O bond is cleaved—can often be controlled by the choice of reagents and the steric and electronic environment of the dioxane ring. Enantioselective ring cleavage of similar dioxane acetals has been achieved using chiral Lewis acids, demonstrating a sophisticated method for desymmetrization. nih.gov

While reactions typically focus on the aminomethyl side-chain or ring-opening, functionalization at other positions on the dioxane ring is also possible, though less common for this specific substrate. For related 1,3-dioxane systems, such as those derived from Meldrum's acid, the C5 position is acidic and can be readily deprotonated and functionalized. In the case of this compound, the C5 and C6 positions are less activated. However, radical reactions or specific enzymatic transformations could potentially introduce functionality. In a related structure, a 5-[(4-acetyl-phenyl)-aminomethyl-ene]-2,2-dimethyl-1,3-dioxane-4,6-dione, functionalization at the C5 position is the key feature of the molecule, highlighting that reactions on the dioxane ring itself are synthetically accessible within this class of compounds. nih.gov The conformational properties of the dioxane ring, which typically adopts a chair conformation, can influence the stereochemical outcome of such reactions. rsc.org

Cleavage of Acetal Protecting Groups

The 1,3-dioxane ring in this compound functions as a cyclic acetal, specifically a ketal formed from the protection of a 1,3-diol with acetone. This protecting group is stable under basic and nucleophilic conditions but is designed to be removed under acidic conditions. researchgate.netnih.gov The cleavage of this group is a fundamental transformation that unmasks the diol functionality, yielding (S)-3-amino-1,2-propanediol, a valuable chiral building block.

Deprotection is typically achieved through acid-catalyzed hydrolysis. researchgate.net This involves treating the compound with aqueous acid, which protonates one of the acetal oxygens, initiating a cascade that leads to the opening of the ring and regeneration of the diol and acetone. The reaction is an equilibrium process, and the presence of excess water drives it toward the deprotected product. nih.govyale.edu

A variety of acidic conditions and reagents can be employed for this purpose, offering a range of reactivity and selectivity for complex molecules. The choice of method often depends on the sensitivity of other functional groups present in the molecule. researchgate.netillinois.edu For instance, mild reagents are preferred when acid-sensitive moieties must be preserved. researchgate.net Transacetalization, where the reaction is performed in a solvent like acetone with an acid catalyst, can also effect the cleavage. researchgate.net More advanced methods utilize Lewis acids, which can offer greater chemoselectivity and milder reaction conditions. For example, reagents like cerium(III) triflate in wet nitromethane (B149229) or tin(IV) chloride (SnCl4) in dichloromethane (B109758) with the assistance of water have been shown to efficiently cleave acetals in almost quantitative yields. researchgate.netillinois.edu

| Method | Reagents | Key Features | Reference |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | Aqueous mineral acids (e.g., HCl, H₂SO₄), organic acids (e.g., TsOH) | Standard, widely used method. Driven by excess water. | researchgate.netnih.govyale.edu |

| Lewis Acid Catalysis | SnCl₄/H₂O, Ce(OTf)₃, In(OTf)₃ | Often proceeds under milder, near-neutral pH conditions, offering high yields and chemoselectivity. | researchgate.netillinois.edu |

| Iodine Catalysis | I₂ in acetone | Achieves deprotection in excellent yields under neutral conditions. | researchgate.net |

| Borate Catalysis | Sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄) | Catalytic amount in water at 30 °C provides rapid deprotection. | researchgate.net |

Synthesis of Advanced Derivatives and Analogs

Preparation of Chiral Amino Acid Precursors

This compound is a valuable chiral synthon for the preparation of advanced amino acid precursors, particularly non-proteinogenic β-amino acids. nih.govresearchgate.netucm.es These β-amino acids are critical components in the design of peptidomimetics and foldamers, which are peptide-like molecules with enhanced metabolic stability. researchgate.netucm.es The utility of the title compound stems from its defined stereochemistry at the C4 position and the presence of a reactive primary amine.

While numerous methods exist for synthesizing β-amino acids, many require pre-functionalized starting materials or multi-step sequences. nih.govresearchgate.net Chiral amine building blocks are essential for these strategies to ensure stereochemical control. The primary amine of this compound can be utilized directly in several established synthetic transformations. For example, it can serve as the amine component in Mannich-type reactions or as a nucleophile in conjugate additions to α,β-unsaturated esters, both being common strategies for constructing the β-amino acid backbone. nih.gov

Furthermore, the amine can be readily converted into other functional groups to participate in different types of bond-forming reactions. Derivatization of the amine to an azide, for instance, would allow for its use in [2+2] ketene-imine cycloadditions (the Staudinger reaction) to form chiral β-lactams, which are well-established precursors to α,β-diamino acids. znaturforsch.com The acetonide protecting group ensures that the diol functionality and its associated stereocenter remain masked throughout these transformations, only to be revealed at a later, desired stage of the synthesis.

| Synthetic Strategy for β-Amino Acids | Role of Chiral Amine Precursor | Relevant Precursor Functionality | Reference |

|---|---|---|---|

| Mannich-type Reactions | Provides the nitrogen component in a three-component reaction with an enolate and an aldehyde. | Primary Amine | nih.gov |

| Conjugate Addition (Michael Addition) | Acts as a nucleophile adding to an α,β-unsaturated carbonyl compound. | Primary Amine | ucm.es |

| Staudinger Synthesis ([2+2] Cycloaddition) | Used to form a chiral imine which reacts with a ketene (B1206846) to form a β-lactam. | Primary Amine | znaturforsch.com |

| Reductive Amination | Reacts with a β-keto ester followed by reduction to form the β-amino ester. | Primary Amine | nih.gov |

Development of Nucleoside Analogs and Related Scaffolds

The synthesis of nucleoside analogs is a cornerstone of medicinal chemistry, yielding numerous antiviral and anticancer drugs. nih.govnih.gov These molecules are structurally modified versions of natural nucleosides and often feature alterations to the nucleobase or the sugar moiety. nih.gov this compound represents a versatile acyclic chiral scaffold for the construction of such analogs. researchgate.net Its pre-defined stereochemistry and functional handles are ideal for addressing key challenges in nucleoside synthesis, such as controlling the stereochemistry at multiple centers. researchgate.net

The primary aminomethyl group serves as a convenient attachment point for a wide variety of heterocyclic nucleobases (e.g., pyrimidines and purines) or their precursors. This linkage can be formed through various reactions, such as reductive amination with an aldehyde-functionalized base or nucleophilic substitution. The core of the strategy lies in using the dioxane-protected glycerol backbone as a mimic or precursor to the ribofuranosyl ring found in natural nucleosides. After attachment of the nucleobase, the acetal can be cleaved to reveal the 1,2-diol. These hydroxyl groups can then be selectively protected or further functionalized to introduce modifications that are known to impart therapeutic properties, such as the introduction of fluorine atoms or conversion to thio-analogs. researchgate.netnih.gov

This acyclic approach provides flexible and stereocontrolled access to unnatural nucleosides, including L-nucleoside analogs, which are often difficult to synthesize using traditional methods starting from D-sugars. researchgate.net The utility of the 1,3-dioxane scaffold in constructing bioactive molecules is well-documented; for example, 4-(aminoalkyl) substituted 1,3-dioxanes have been developed as potent receptor antagonists, demonstrating the value of this heterocyclic system in presenting key pharmacophoric features in a defined spatial arrangement.

| Type of Nucleoside Analog Modification | Synthetic Utility of the Dioxane Scaffold | Reference |

|---|---|---|

| Nucleobase Variation | The aminomethyl group allows for the attachment of diverse and modified heterocyclic bases. | nih.govnih.gov |

| Unnatural Stereoconfiguration (e.g., L-Nucleosides) | The (S)-configuration of the starting material directs the synthesis towards L-analogs, which are otherwise challenging to access. | researchgate.net |

| Sugar Moiety Modification (e.g., fluoro, thio) | The deprotected diol provides hydroxyl groups that can be chemically modified to install features like fluorine or sulfur. | researchgate.netnih.gov |

| Acyclic and Carbocyclic Analogs | The scaffold itself is an acyclic precursor, and the diol can be further manipulated to form carbocyclic rings. | researchgate.netnih.gov |

Mechanistic Insights and Computational Studies on S 2,2 Dimethyl 4 Aminomethyl 1,3 Dioxane and Its Transformations

Exploration of Reaction Mechanisms for Synthetic Pathways

The synthesis of 4-aminoalkyl substituted 1,3-dioxanes typically involves a multi-step sequence. A plausible pathway to (S)-2,2-Dimethyl-4-aminomethyl-1,3-dioxane starts from a suitable chiral precursor, often derived from commercially available materials. One such general synthetic route involves the transacetalization of an appropriate acetal (B89532) with a triol, followed by activation of the remaining hydroxyl group and subsequent nucleophilic substitution to introduce the amino functionality. nih.gov

A probable synthetic approach would start from a chiral 3-carbon synthon which, upon reaction with acetone (B3395972) or its equivalent, forms the 2,2-dimethyl-1,3-dioxane (B13969650) ring system. The aminomethyl group can then be introduced via reductive amination of a corresponding aldehyde or substitution of a suitable leaving group.

Transition State Analysis in Stereoselective Reactions

The stereochemistry of this compound is determined during its synthesis. In stereoselective reactions, the analysis of transition states is fundamental to understanding the origin of chirality. For instance, in the reductive amination of a chiral aldehyde precursor, the facial selectivity of the hydride attack on the intermediate iminium ion dictates the final stereochemical outcome.

Computational methods, particularly Density Functional Theory (DFT), are instrumental in modeling these transition states. By calculating the energies of the different transition state geometries leading to the (S) and (R) isomers, the stereochemical preference can be predicted and rationalized. For example, in the amination of amides, DFT calculations have been used to elucidate the stereoselectivity by analyzing the transition states of the key bond-forming steps. acs.org Similar approaches can be applied to the synthesis of the target molecule, considering the steric and electronic effects of the substituents on the transition state structures.

Investigation of Intermediates in Complex Cascade Reactions

Cascade reactions, where multiple bond-forming events occur in a single pot, offer an efficient route to complex molecules. The synthesis of functionalized heterocycles often employs such strategies. While a specific cascade reaction for the direct synthesis of this compound is not prominently documented, the principles of investigating intermediates in similar processes are well-established.

For example, in the synthesis of camptothecin-family alkaloids, DFT calculations have provided significant insights into the intramolecular aza-Diels-Alder reactions of in-situ generated N-arylimidates, which are key intermediates. acs.org In a hypothetical cascade synthesis of our target compound, key intermediates could include iminium ions or activated esters. Spectroscopic methods like in-situ NMR and mass spectrometry, coupled with computational modeling, would be essential to identify and characterize these transient species, thereby unraveling the reaction pathway. Mechanistic studies on the double amination of diols have also highlighted the formation of imine intermediates through dehydrogenation and condensation. researchgate.net

Application of Quantum Chemical Calculations

Quantum chemical calculations are a powerful tool for investigating the properties of molecules like this compound at an atomic level. These methods can provide valuable data on molecular geometries, energies, and reactivity.

Density Functional Theory (DFT) Studies for Energetics and Geometries

DFT is a widely used computational method for studying the electronic structure of molecules. It offers a good balance between accuracy and computational cost, making it suitable for analyzing the conformational landscape and reaction energetics of medium-sized organic molecules.

For 1,3-dioxane (B1201747) and its derivatives, DFT calculations have been employed to determine the relative energies of different conformers, primarily the chair and twist-boat forms. mdpi.comresearchgate.net The chair conformation is generally the most stable. For substituted 1,3-dioxanes, the preference for axial or equatorial positioning of the substituent is influenced by steric and electronic factors. In the case of this compound, the aminomethyl group at the C4 position would likely favor an equatorial position to minimize steric interactions.

DFT calculations can also be used to predict various chemical properties, as demonstrated in studies of allyl mercaptan and its derivatives, including ionization potential, electron affinity, and chemical hardness. researchgate.net Similar calculations for this compound would provide insights into its reactivity.

Table 1: Representative Calculated Energy Differences for 1,3-Dioxane Conformers This table presents generalized data from computational studies on 1,3-dioxane to illustrate the typical energy differences between conformers.

| Conformer | Method | Basis Set | Relative Energy (kcal/mol) |

| Chair | HF | 6-31G(d) | 0.00 |

| 2,5-Twist | HF | 6-31G(d) | 4.67 ± 0.31 |

| 1,4-Twist | HF | 6-31G(d) | 6.03 ± 0.19 |

| Chair | DFT (B3LYP) | 6-31G(d) | 0.00 |

| 2,5-Twist | DFT (B3LYP) | 6-31G(d) | 5.19 ± 0.8 |

| 1,4-Twist | DFT (B3LYP) | 6-31G(d) | 6.19 ± 0.8 |

Data adapted from general findings in computational studies of 1,3-dioxane. mdpi.comresearchgate.net

High-Level Ab Initio Calculations (e.g., CCSD(T)) for Accuracy

For a more accurate determination of energies and properties, high-level ab initio methods such as Coupled Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)) are employed. While computationally more demanding than DFT, CCSD(T) is considered the "gold standard" for its high accuracy.

Such calculations are particularly valuable for benchmarking the results obtained from more approximate methods like DFT. For instance, CCSD(T) calculations have been used to evaluate the accuracy of DFT methods for calculating the rotational constants of challenging isomers. nih.gov In the context of this compound, CCSD(T) calculations could provide highly accurate conformational energies and reaction barriers for its synthetic pathways. Studies on the oxidation of 1,3-dioxane have utilized DLPNO-CCSD(T) to calculate the potential energy surfaces of reaction products. researchgate.net

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with their environment.

For a chiral molecule like this compound, MD simulations can be used to explore its conformational space in different solvents. This is particularly relevant for understanding how the solvent might influence the equilibrium between different conformers and, consequently, the molecule's reactivity. researchgate.net MD simulations are also crucial in studying chiral recognition, where the interactions between a chiral molecule and its environment, such as a receptor or a chiral stationary phase in chromatography, are investigated. nsf.govnih.gov

While specific MD simulations for this compound are not readily found, the principles are well-established. Such simulations would involve placing the molecule in a box of solvent molecules and solving Newton's equations of motion for all atoms in the system. The resulting trajectory would provide a detailed picture of the molecule's dynamic behavior, including conformational changes and intermolecular interactions.

Conformational Analysis and Prediction of Stereoselectivity

The 2,2-dimethyl group is conformationally rigid. The key conformational flexibility arises from the position of the 4-aminomethyl substituent, which can occupy either an axial or an equatorial position. Generally, bulky substituents on cyclohexane (B81311) and its heterocyclic analogues prefer the equatorial position to avoid 1,3-diaxial interactions. In the case of the 4-aminomethyl group, the equatorial conformation would be predicted to be the more stable isomer.

Computational modeling, such as density functional theory (DFT) calculations, would be required to precisely quantify the energy difference between the axial and equatorial conformers. Such calculations would involve geometry optimization of both conformers to find their lowest energy states and then a comparison of these energies. The predicted energy difference (ΔE) would allow for the calculation of the equilibrium constant (K) between the two conformers at a given temperature, and thus the predicted ratio of the two forms.

Table 1: Hypothetical Conformational Energy Data

| Conformer | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |

| Equatorial-aminomethyl | 0.00 | >95 |

| Axial-aminomethyl | >2.00 | <5 |

| Note: This table is illustrative and not based on published experimental or computational data for the specific compound. |

The stereoselectivity in transformations involving this compound would be directly influenced by its conformational preferences. In a reaction where the aminomethyl group participates, its spatial orientation will dictate the facial selectivity of an approaching reagent. For instance, if this compound were to act as a chiral auxiliary, the dominant equatorial conformation would present a specific steric environment, leading to the preferential formation of one stereoisomer of the product.

Ligand-Substrate Interactions in Catalytic Systems

When this compound acts as a chiral ligand in a catalytic system, its aminomethyl group can coordinate to a metal center. The stereochemical outcome of the catalyzed reaction would then depend on the precise three-dimensional arrangement of the ligand-metal complex and its interaction with the substrate.

The 1,3-dioxane ring serves as a rigid scaffold that positions the coordinating amino group and the chiral center at a defined spatial relationship. This rigidity is crucial for effective stereocontrol. The bulky 2,2-dimethyl group and the stereocenter at the 4-position create a chiral pocket around the metal center.

Computational studies of such catalytic systems would typically involve modeling the transition state of the key stereodetermining step. By comparing the energies of the different possible transition states leading to different stereoisomers of the product, the stereochemical outcome can be predicted. These models would reveal key ligand-substrate interactions, such as hydrogen bonding or steric repulsions, that are responsible for the observed selectivity.

Table 2: Hypothetical Ligand-Substrate Interaction Parameters in a Catalytic System

| Interaction Type | Interacting Groups | Distance (Å) | Energy Contribution (kcal/mol) |

| Coordination | N (ligand) - Metal | ~2.1 | - |

| Steric Repulsion | Substrate - Dimethyl group (ligand) | Variable | Destabilizing |

| Hydrogen Bonding | Substrate - Ligand O-atoms | ~2.5-3.0 | Stabilizing |

| Note: This table is illustrative and not based on published experimental or computational data for the specific compound. |

The prediction of stereoselectivity would be based on the energy difference between the diastereomeric transition states. A larger energy difference would correlate with a higher predicted enantiomeric excess (ee) of the product.

Advanced Analytical Techniques for Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of (S)-2,2-Dimethyl-4-aminomethyl-1,3-dioxane in solution. A combination of one- and two-dimensional NMR experiments allows for a complete assignment of proton and carbon signals, confirmation of stereochemistry, and investigation of the molecule's dynamic conformational behavior.

The ¹H and ¹³C NMR spectra provide the primary evidence for the covalent structure of the molecule. Each unique proton and carbon atom in the structure gives rise to a distinct signal, and the chemical shifts are indicative of their local electronic environment.

In the ¹H NMR spectrum, the two methyl groups at the C2 position are expected to be diastereotopic due to the chiral center at C4, potentially appearing as two distinct singlets. The protons on the dioxane ring (at C4, C5, and C6) form a complex spin system, with their chemical shifts and coupling constants being highly dependent on their axial or equatorial positions within the ring's chair conformation. The aminomethyl protons would likely appear as a multiplet, coupled to the proton at C4.

The ¹³C NMR spectrum would show six distinct signals corresponding to the six unique carbon atoms in the molecule. The chemical shifts would confirm the presence of the quaternary acetal (B89532) carbon (C2), the two methyl carbons, the three distinct carbons of the dioxane ring (C4, C5, C6), and the aminomethyl carbon.

Predicted NMR Data for this compound

This table is predictive and based on typical chemical shifts for 1,3-dioxane (B1201747) and aminomethyl functional groups.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H) |

| CH ₃ (gem-dimethyl, axial) | ~1.3-1.4 | ~20-25 | s |

| CH ₃ (gem-dimethyl, equatorial) | ~1.4-1.5 | ~25-30 | s |

| CH ₂-NH₂ | ~2.7-3.0 | ~45-50 | m |

| NH ₂ | Broad singlet | - | s (br) |

| C4-H | ~3.8-4.1 | ~70-75 | m |

| C5-H (axial) | ~1.3-1.5 | ~25-30 | m |

| C5-H (equatorial) | ~1.8-2.0 | ~25-30 | m |

| C6-H (axial) | ~3.6-3.8 | ~65-70 | m |

| C6-H (equatorial) | ~4.0-4.2 | ~65-70 | m |

| C 2 | - | ~98-102 | - |

To unambiguously assign the signals and confirm the molecular structure, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (²J and ³J). It would be used to trace the connectivity pathway from the C4 proton to the C5 protons and to the aminomethyl protons, confirming the attachment of the side chain to the C4 position.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. It allows for the definitive assignment of carbon signals based on the already assigned proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, irrespective of whether they are bonded. For this compound, NOESY is crucial for determining the stereochemistry and preferred conformation. For instance, in a chair conformation, NOE correlations between axial protons on C4, C6, and one of the C5 protons would be expected. The spatial relationship between the aminomethyl group and the ring protons would confirm its preferred orientation (likely equatorial to minimize steric hindrance).

Substituted 1,3-dioxanes are classic models for conformational analysis. researchgate.net The six-membered dioxane ring is not planar and typically adopts a stable chair conformation to minimize torsional and steric strain. For this compound, the chair conformation with the aminomethyl substituent in the equatorial position is expected to be the most stable and therefore predominant isomer.

Dynamic NMR (DNMR) studies, which involve recording NMR spectra at variable temperatures, can provide insight into the energetic barriers of conformational processes. The primary dynamic process for this molecule would be the chair-to-chair ring inversion. At low temperatures, this process could become slow enough on the NMR timescale to allow for the observation of distinct signals for the axial and equatorial protons. As the temperature is raised, the rate of inversion increases, leading to the coalescence of these signals and eventually to time-averaged signals at higher temperatures. Analysis of the spectra at different temperatures allows for the calculation of the activation energy for the ring inversion process, providing quantitative data on the molecule's conformational flexibility. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

While NMR spectroscopy reveals the structure in solution, X-ray crystallography provides a precise and unambiguous picture of the molecule's conformation and arrangement in the solid state. This requires the growth of a suitable single crystal of the compound.

Single crystal X-ray diffraction is the definitive method for determining the absolute configuration of a chiral molecule. mdpi.com By analyzing the diffraction pattern of a single crystal, it is possible to construct a three-dimensional electron density map of the molecule, revealing the precise coordinates of each atom. For this compound, this analysis would:

Confirm Absolute Stereochemistry: Through anomalous dispersion effects and the calculation of the Flack parameter, the analysis would unequivocally confirm the (S) configuration at the C4 chiral center.

Determine Molecular Geometry: The experiment yields highly accurate measurements of bond lengths, bond angles, and torsion angles. This data would confirm the chair conformation of the 1,3-dioxane ring in the solid state and detail the precise orientation of the aminomethyl substituent. In related structures, the dioxane ring can adopt conformations such as an envelope or half-boat. nih.govnih.gov

Hypothetical Crystallographic Data for this compound

This table presents plausible data for a small organic molecule of this type. nih.govmdpi.com

| Parameter | Hypothetical Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ (Chiral) |

| a (Å) | 8.1 |

| b (Å) | 10.5 |

| c (Å) | 12.9 |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 1097 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.15 |

| R-factor | < 0.05 |

| Flack Parameter | ~0.0 |

Beyond the structure of a single molecule, X-ray diffraction reveals how molecules are arranged in the crystal lattice. This packing is governed by intermolecular interactions. For this compound, the primary amine group (-NH₂) is a strong hydrogen bond donor, while the ether oxygens of the dioxane ring are hydrogen bond acceptors.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and probing the structure of organic molecules. In the analysis of this compound, MS provides foundational data regarding its molecular formula and the connectivity of its atoms through controlled fragmentation. The molecular ion peak (M+) would confirm the compound's molecular mass, while the fragmentation pattern reveals the stability of different parts of the molecule.

The fragmentation of 1,3-dioxane rings often proceeds through characteristic pathways. Key fragmentation mechanisms for this compound would likely involve the following:

Alpha-cleavage: Fission of the bond adjacent to the oxygen atoms or the nitrogen atom of the aminomethyl group.

Ring cleavage: Opening of the dioxane ring to form various radical cations and neutral fragments.

Loss of substituents: Elimination of a methyl group from the gem-dimethyl group at the C2 position or cleavage of the aminomethyl side chain.

A theoretical analysis of the mass spectrum would predict the formation of specific, stable fragments that are diagnostic for the compound's structure.

| Fragment Structure | m/z (mass-to-charge ratio) | Proposed Origin |

|---|---|---|

| [C7H15NO2]+• (Molecular Ion) | 145 | Parent Molecule |

| [M-CH3]+ | 130 | Loss of a methyl group from C2 |

| [M-CH2NH2]+ | 115 | Cleavage of the aminomethyl side chain |

| [C4H8O2]+• | 88 | Fragment corresponding to the dioxane ring after side-chain loss |

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio of an ion with extremely high accuracy. This allows for the determination of the elemental composition of a molecule from its exact mass. For this compound (C7H15NO2), HRMS provides an unambiguous confirmation of its molecular formula, distinguishing it from any other compounds that might have the same nominal mass.

The theoretical exact mass of the protonated molecule, [M+H]+, can be calculated and compared to the experimentally determined value. The high precision of HRMS, typically within a few parts per million (ppm), leaves little ambiguity in formula assignment.

| Ion Formula | Theoretical Exact Mass (m/z) | Typical Experimental Accuracy |

|---|---|---|

| [C7H16NO2]+ | 146.1176 | < 5 ppm |

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar, thermally labile molecules, making it ideal for studying this compound, which contains a primary amine. ESI-MS is highly effective for real-time monitoring of chemical reactions. researchgate.net

In the synthesis of this compound, ESI-MS can be used to track the consumption of reactants and the formation of the product. Because ESI is a gentle ionization method, it often allows for the detection of transient reaction intermediates that might otherwise be unobservable. researchgate.net This capability provides invaluable mechanistic insights into the formation of the dioxane ring and the introduction of the aminomethyl group. The high sensitivity and specificity of ESI-MS make it a superior tool for optimizing reaction conditions and ensuring the complete conversion to the desired product.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are exceptionally useful for identifying the functional groups present in a compound. nih.govnih.gov For this compound, IR and Raman spectroscopy would provide a characteristic "fingerprint," confirming the presence of the key structural motifs.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H bonds of the primary amine, the C-H bonds of the alkyl groups, and the C-O bonds of the cyclic ether (dioxane) structure.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While the C-O and N-H stretches are also visible, the C-C backbone and symmetric vibrations of the gem-dimethyl group often produce strong Raman signals. The combination of both IR and Raman spectra provides a more complete picture of the molecule's vibrational properties.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) - IR | Expected Wavenumber (cm⁻¹) - Raman |

|---|---|---|---|

| Primary Amine (R-NH2) | N-H Stretch (asymmetric & symmetric) | 3400-3250 (two bands) | 3400-3250 |

| Primary Amine (R-NH2) | N-H Bend (scissoring) | 1650-1580 | 1650-1580 |

| Alkyl (C-H) | C-H Stretch | 2990-2850 | 2990-2850 |

| gem-Dimethyl C(CH3)2 | Symmetric/Asymmetric Bending | 1385-1365 (split band) | 1385-1365 |

| Cyclic Ether (C-O-C) | C-O Stretch (asymmetric & symmetric) | 1150-1050 (strong, multiple bands) | 1150-1050 |

Future Research Directions and Emerging Applications

Development of Novel Stereoselective Synthetic Routes

While (S)-2,2-Dimethyl-4-aminomethyl-1,3-dioxane is readily accessible from the chiral pool, ongoing research is focused on developing more efficient and diverse stereoselective routes to this and related 1,3-dioxane (B1201747) structures. A key area of investigation is the asymmetric construction of the 1,3-dioxane ring itself. For instance, a novel method for the enantioselective construction of 1,3-dioxanes has been developed via a hemiacetalization/intramolecular oxy-Michael addition cascade catalyzed by a chiral phosphoric acid. rsc.org This approach offers a pathway to optically active 1,3-polyol motifs, which are precursors to polyketide natural products. rsc.org

Future research could focus on adapting such methodologies to synthesize substituted analogs of this compound with high diastereoselectivity. The regioselective ring-opening of carbohydrate-derived 1,3-dioxane-type acetals is another powerful tool that could be further explored to generate a variety of chiral building blocks. researchgate.net

| Synthetic Strategy | Key Features | Potential for this compound Analogs |

| Chiral Phosphoric Acid Catalysis | Hemiacetalization/intramolecular oxy-Michael addition cascade. rsc.org | Access to a wide range of substituted chiral 1,3-dioxanes with high enantiomeric excess. |

| Regioselective Acetal (B89532) Cleavage | Reductive cleavage of benzylidene acetals derived from carbohydrates. researchgate.net | Generation of diverse functionalized chiral diols for the synthesis of novel dioxane derivatives. |

| Chemo- and Biocatalytic Sequences | Combination of chemical and enzymatic reactions for high stereoselectivity. nih.gov | Efficient and environmentally benign routes to complex chiral amines with the 1,3-dioxane core. |

Exploration of New Catalytic Roles (e.g., in Enantiospecific Transformations)

The aminomethyl group of this compound is a key functional handle for its development as a catalyst or a ligand in asymmetric catalysis. The chiral environment provided by the dioxane ring can influence the stereochemical outcome of reactions.

The development of organocatalysts derived from chiral amines is a burgeoning field of research. nih.govscienceopen.comresearchgate.net For example, cinchona alkaloid-derived squaramide organocatalysts have been successfully applied in stereoselective Michael additions. nih.gov By analogy, this compound could be functionalized to create novel organocatalysts for a variety of asymmetric transformations, including aldol (B89426) reactions, Mannich reactions, and conjugate additions.

Furthermore, the amine functionality can be used to coordinate with metal centers, making it a potential chiral ligand for transition-metal-catalyzed reactions. The development of chiral ligands from readily available amino acids and their derivatives is a well-established strategy. harvard.edu Future work could involve the synthesis of Schiff base or phosphine (B1218219) derivatives of this compound and their evaluation as ligands in reactions such as asymmetric hydrogenation, allylic alkylation, and cross-coupling reactions.

Integration into Diversity-Oriented Synthesis and Combinatorial Libraries

Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules to explore new areas of chemical space and identify compounds with novel biological activities. nih.govcam.ac.ukscispace.com The rigid and chiral scaffold of this compound makes it an excellent starting point for the construction of combinatorial libraries.

A split-pool approach has been successfully used to create a large library of conformationally restricted 1,3-dioxanes with high substitutional diversity. nih.gov This strategy involved the on-resin opening of epoxides with amines or thiols, followed by acetal formation and further diversification. nih.gov A similar strategy could be employed starting with derivatives of this compound to generate libraries of compounds with potential applications in drug discovery. For instance, novel bacterial topoisomerase inhibitors featuring a 1,3-dioxane linker have been synthesized, demonstrating the potential of this scaffold in developing new antibacterial agents. nih.gov

The development of solution-phase processes for preparing tertiary amine combinatorial libraries further highlights the utility of amine building blocks in generating diverse compound collections for drug discovery. google.com

Design of Next-Generation Chiral Ligands and Organocatalysts

Building upon the concepts discussed in section 8.2, the rational design of next-generation chiral ligands and organocatalysts based on the this compound framework is a promising avenue of research. The conformational rigidity of the 1,3-dioxane ring can impart a high degree of stereocontrol in catalytic reactions.

The use of chiral auxiliaries is a powerful strategy in asymmetric synthesis. nih.govresearchgate.netresearchgate.net While this compound itself can act as a chiral building block, its derivatives have the potential to serve as recoverable chiral auxiliaries. For instance, pseudoephenamine, a chiral β-amino alcohol, has proven to be a practical chiral auxiliary for a range of asymmetric transformations. harvard.edunih.gov

Q & A

What are the optimal synthetic routes for (S)-2,2-Dimethyl-4-aminomethyl-1,3-dioxane, and how do reaction conditions influence enantiomeric purity?

Methodological Answer:

The synthesis of this compound typically involves multi-step reactions, including cyclization and chiral resolution. A critical step is the use of HCl in dioxane to protonate intermediates, as demonstrated in the synthesis of related dioxane derivatives . Enantiomeric purity can be controlled by adjusting reaction pH and temperature during chiral center formation. For example, maintaining acidic conditions (pH 4–6) prevents racemization of the aminomethyl group. Post-synthesis, chiral HPLC or NMR analysis with chiral shift reagents (e.g., Eu(hfc)₃) validates enantiopurity .

How can structural and conformational properties of this compound be analyzed using spectroscopic and crystallographic methods?

Methodological Answer:

- X-ray crystallography : SHELX software (SHELXL/SHELXS) is widely used for refining crystal structures. For dioxane derivatives, low-temperature data collection (100 K) improves resolution, particularly for resolving methyl group orientations .

- NMR spectroscopy : ¹H and ¹³C NMR coupling constants (e.g., ) reveal chair conformations. For instance, equatorial vs. axial substituents can be distinguished via vicinal coupling constants (e.g., 8–10 Hz for axial methyl groups) .

- Microwave spectroscopy : Effective for determining rotational constants (e.g., , , ) and substituent orientations in gas-phase studies .

What advanced computational methods are suitable for predicting the stereochemical effects on reactivity?

Methodological Answer:

Density functional theory (DFT) at the B3LYP/6-31G** level accurately models steric and electronic effects. For example:

- Conformational energy barriers : Calculate ΔG‡ for chair-to-boat transitions (e.g., 5–8 kcal/mol for methyl-substituted dioxanes) .

- Solvent interactions : Use polarizable continuum models (PCM) to simulate solvation effects on reaction pathways.

- NBO analysis : Identifies hyperconjugative interactions between the aminomethyl group and dioxane ring .

How can contradictions between experimental NMR data and computational predictions be resolved?

Methodological Answer:

Discrepancies often arise from solvent effects or incomplete basis sets. Strategies include:

- RI-MP2/λ2 calculations : Improve accuracy for spin-spin coupling constants () by accounting for electron correlation .

- Solvent paramagnetization : Compare NMR data in CDCl₃ vs. C₆D₆ to assess solvent-induced conformational shifts .

- Iterative refinement : Adjust computational models using experimental coupling constants as constraints .

What experimental designs are recommended for studying the biological activity of this compound?

Methodological Answer:

- Enzyme inhibition assays : Use fluorescence polarization to measure binding affinity (e.g., IC₅₀ values) with target enzymes like proteases or kinases.

- Receptor binding studies : Radiolabel the aminomethyl group with or for autoradiography in cellular models .

- Metabolic stability : Incubate with liver microsomes (e.g., human CYP450 isoforms) and analyze via LC-MS for metabolite profiling .

How does the compound’s solubility impact formulation for in vivo studies?

Methodological Answer:

Solubility in aqueous buffers can be predicted using the Yalkowsky equation:

Experimental validation:

- Shake-flask method : Measure solubility in PBS (pH 7.4) at 25°C. For hydrophobic dioxanes, co-solvents (e.g., 10% DMSO) enhance solubility without cytotoxicity .

- Thermodynamic stability : DSC analysis determines melting points () and polymorphic transitions .

What strategies differentiate this compound’s reactivity from analogous 1,3-dioxanes?

Methodological Answer:

- Steric effects : The 2,2-dimethyl group increases torsional strain, reducing nucleophilic substitution rates compared to unsubstituted dioxanes (e.g., for SN2 reactions) .

- Electronic effects : The aminomethyl group acts as an electron donor, stabilizing carbocation intermediates in acid-catalyzed reactions (e.g., ring-opening).

- Comparative kinetics : Use stopped-flow UV-Vis to measure reaction rates with electrophiles (e.g., benzyl bromide) .

How can enantiomeric excess (ee) be quantified without chiral chromatography?

Methodological Answer:

- NMR with chiral solvating agents : Eu(hfc)₃ induces splitting of signals (Δδ ≈ 0.2–0.5 ppm) for enantiomers .

- Circular dichroism (CD) : Compare molar ellipticity ([θ]) at 220–260 nm for (S) vs. (R) configurations.

- Mosher’s method : Derivatize the aminomethyl group with (-methoxy--trifluoromethylphenyl)acetic acid (MTPA) and analyze NMR shifts .

What are the best practices for resolving contradictory bioactivity data across studies?

Methodological Answer:

- Meta-analysis : Apply Cochrane guidelines to assess bias, heterogeneity (I² statistic), and dose-response trends .

- Orthogonal assays : Validate antimicrobial activity via both MIC (minimum inhibitory concentration) and time-kill assays .

- Structural analogs : Compare IC₅₀ values of methyl vs. ethyl substituents to identify structure-activity relationships (SAR) .

How can pH-sensitive degradation pathways be mitigated during storage?

Methodological Answer:

- Lyophilization : Store as a lyophilized powder at -20°C in amber vials to prevent hydrolysis.

- Buffer selection : Use citrate (pH 4.0) or phosphate (pH 6.5) buffers to stabilize the dioxane ring. Accelerated stability studies (40°C/75% RH) identify degradation products via LC-HRMS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.